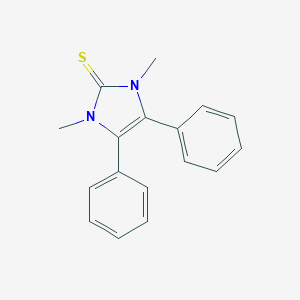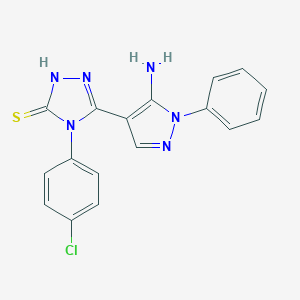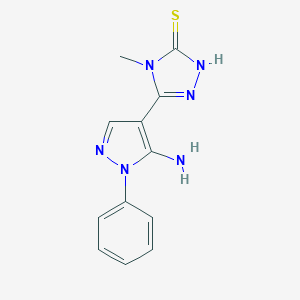
1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thione group to a corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the phenyl groups.
Substitution: Various substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the imidazole nitrogen atoms .
Applications De Recherche Scientifique
1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the disruption of protein-ligand binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: This compound shares a similar imidazole core but has different substituents, leading to distinct chemical and biological properties.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in the field of chemistry and beyond .
Propriétés
Formule moléculaire |
C17H16N2S |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,3-dimethyl-4,5-diphenylimidazole-2-thione |
InChI |
InChI=1S/C17H16N2S/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
ULYMAUHYHYIVTR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)



![2-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)

![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
